Omonasteine
Overview
Description
Mechanism of Action
Target of Action
It has been used in sequential peptide ligation for the synthesis of the brd7 bromodomain , suggesting that it may interact with proteins involved in this process.
Mode of Action
Omonasteine’s mode of action is primarily through its role in sequential peptide ligation . It extends the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins . The conversion of Hcy to this compound can be performed on-resin, while the this compound to Hcy deprotection can be performed in situ after peptide ligation .
Biochemical Pathways
Its use in the synthesis of the brd7 bromodomain suggests it may play a role in the regulation of gene expression, as bromodomains are known to recognize acetylated lysine residues on histone tails, influencing chromatin structure and gene expression .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide ligation. It enables the extension of homocysteine ligation to longer, methionine-rich proteins . This has been successfully applied in the synthesis of the BRD7 bromodomain .
Preparation Methods
OMONASTEINE can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with DL-homocysteinethiolactone hydrochloride . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
OMONASTEINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
OMONASTEINE has several scientific research applications:
Comparison with Similar Compounds
OMONASTEINE is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Properties
IUPAC Name |
1,3-thiazinane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHUBWXBZINMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866794 | |
Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60175-95-3 | |
Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60175-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omonasteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060175953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Omonasteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMONASTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X84GC156K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3-thiazinane-4-carboxylic acid (TCA) in biological systems?
A: TCA is a molecule of significant interest due to its formation in vivo within the human body. [] It is formed from the reaction between homocysteine (Hcy), or its thiolactone form, and formaldehyde. Both Hcy and formaldehyde are naturally present in the body, making TCA a relevant target for understanding potential metabolic pathways and their implications. []
Q2: How is 1,3-thiazinane-4-carboxylic acid (TCA) measured in biological samples?
A: A validated gas chromatography-mass spectrometry (GC-MS) method has been developed to identify and quantify TCA in human urine. [] This method involves derivatizing TCA with isobutyl chloroformate, followed by extraction and analysis. This analytical technique provides a reliable tool for studying TCA levels and their potential correlations with physiological conditions. []
Q3: How is Omonasteine used in peptide synthesis?
A: this compound (Omo), a synonym for 1,3-thiazinane-4-carboxylic acid, presents a valuable tool in peptide synthesis, particularly for long, methionine-rich sequences. [] It serves as a masked form of homocysteine, enabling sequential peptide ligation strategies. Omo can be incorporated into peptides on resin and later converted back to homocysteine in situ after the ligation process. This strategy has proven successful in synthesizing the BRD7 bromodomain, demonstrating its utility in creating complex biomolecules. []
Q4: Are there any derivatives of 1,3-thiazinane-4-carboxylic acid with potential applications?
A: Yes, researchers have synthesized odorless derivatives of S-methylmethionine sulfonium (SMMS) that include 1,3-thiazinane-4-carboxylic acid in their structure. [] Specifically, (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid has been shown to promote skin health. This derivative increases human dermal fibroblasts and keratinocyte proliferation, enhances cell survival against UV damage, and regulates collagen and MMP expression in response to UV exposure. These findings highlight the potential of this specific 1,3-thiazinane-4-carboxylic acid derivative in developing cosmetic products with skin-protective benefits. []
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